molecular formula C21H32Cl2N4O2 B13445116 Hydroxy Cariprazine

Hydroxy Cariprazine

Cat. No.: B13445116
M. Wt: 443.4 g/mol
InChI Key: BBIPYFKGVRDRJT-UHFFFAOYSA-N
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Description

Hydroxy Cariprazine is a derivative of Cariprazine, an atypical antipsychotic used primarily in the treatment of schizophrenia and bipolar disorder. Cariprazine itself is known for its partial agonist activity at dopamine D2 and D3 receptors, as well as serotonin 5-HT1A receptors, and its antagonistic properties at serotonin 5-HT2A receptors . This compound retains these pharmacological properties but has been modified to include a hydroxyl group, potentially altering its pharmacokinetic and pharmacodynamic profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy Cariprazine typically involves the hydroxylation of Cariprazine. One common method involves the reaction of Cariprazine with a hydroxylating agent under controlled conditions. For instance, Cariprazine can be reacted with hydrogen peroxide in the presence of a catalyst such as iron(III) chloride to introduce the hydroxyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The hydroxylation reaction is typically followed by purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Hydroxy Cariprazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydroxy Cariprazine has a wide range of applications in scientific research:

Mechanism of Action

Hydroxy Cariprazine exerts its effects primarily through partial agonism at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. The hydroxyl group may enhance its binding affinity or alter its metabolic stability, potentially leading to improved therapeutic outcomes. The molecular targets and pathways involved include the dopaminergic and serotonergic systems, which play crucial roles in mood regulation and cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydroxy Cariprazine is unique due to the presence of the hydroxyl group, which may enhance its pharmacokinetic properties and receptor binding affinity. This modification could potentially lead to improved efficacy and reduced side effects compared to its parent compound and other similar antipsychotics .

Properties

Molecular Formula

C21H32Cl2N4O2

Molecular Weight

443.4 g/mol

IUPAC Name

3-[4-[2-[4-(2,3-dichloro-4-hydroxyphenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea

InChI

InChI=1S/C21H32Cl2N4O2/c1-25(2)21(29)24-16-5-3-15(4-6-16)9-10-26-11-13-27(14-12-26)17-7-8-18(28)20(23)19(17)22/h7-8,15-16,28H,3-6,9-14H2,1-2H3,(H,24,29)

InChI Key

BBIPYFKGVRDRJT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=C(C=C3)O)Cl)Cl

Origin of Product

United States

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